PSI-6206 falls under the category of antiviral agents specifically targeting HCV. It is classified as a nucleoside analog due to its structural similarity to natural nucleosides, which enables it to interfere with viral RNA synthesis.
The synthesis of PSI-6206 involves several key steps that utilize established organic chemistry techniques. One notable method includes the deamination of PSI-6130, which is another potent HCV inhibitor. The synthesis typically starts with the formation of the base structure followed by the introduction of functional groups that confer specificity and potency against HCV .
The molecular structure of PSI-6206 features a unique configuration that includes:
PSI-6206 undergoes metabolic conversion in human hepatocytes to form its active triphosphate derivative, PSI-7409. This conversion is crucial for its antiviral activity, as the triphosphate form is responsible for inhibiting HCV replication.
The mechanism of action for PSI-6206 primarily involves its triphosphate form acting as a substrate mimic for the viral RNA polymerase. Upon incorporation into the growing RNA chain, it leads to chain termination due to its structural modifications.
PSI-6206 possesses several notable physical and chemical properties:
PSI-6206 has significant potential in therapeutic applications, particularly in treating hepatitis C infections. Its ability to inhibit viral replication positions it as a candidate for combination therapies alongside other antiviral agents.
RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of RNA viruses, including Flaviviridae (e.g., Hepatitis C virus, HCV) and Picornaviridae (e.g., Coxsackievirus B3, CVB3). RdRp catalyzes the synthesis of viral RNA strands using an RNA template, lacking proofreading activity and resulting in high mutation rates (10⁻³–10⁻⁵ substitutions per nucleotide per replication cycle). This genetic diversity facilitates viral adaptation but also creates vulnerabilities for nucleoside analog inhibitors [1] [8].
HCV NS5B, a well-characterized RdRp, resembles a "right hand" with palm, thumb, and finger domains. The palm domain houses a conserved Gly-Asp-Asp (GDD) motif that coordinates divalent metal ions (Mg²⁺/Mn²⁺) for catalysis. These ions facilitate the nucleophilic attack by the primer’s 3′-hydroxyl group on the α-phosphate of incoming nucleoside triphosphates (NTPs), releasing pyrophosphate (PPi). NS5B initiates RNA synthesis de novo (without primers), a process involving slow dinucleotide formation followed by rapid elongation [1] [6] [8].
Feature | Viral RdRp (e.g., HCV NS5B) | Host DNA/RNA Polymerases |
---|---|---|
Template | RNA | DNA or RNA |
Proofreading Activity | Absent (high error rate) | Present (low error rate) |
Catalytic Site | GDD motif (metal ion-dependent) | Variable motifs |
Primer Requirement | De novo initiation | Generally primer-dependent |
Inhibition Target | Nucleoside analogs (e.g., PSI-6206-TP) | Less susceptible |
Biochemical Mechanism and Activation
PSI-6206 (RO-2433, GS-331007) is the deaminated derivative of PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine). As a nucleoside analog, it features 2′-fluoro and 2′-C-methyl modifications that confer specificity for viral RdRps. Intracellularly, PSI-6206 undergoes phosphorylation to its active 5′-triphosphate form (PSI-7409), which competes with uridine triphosphate (UTP) for incorporation into nascent RNA chains by HCV NS5B. Once incorporated, the 2′-methyl group sterically clashes with incoming nucleotides, acting as a non-obligate chain terminator [7] [9].
Notably, PSI-6206 itself shows no anti-HCV activity in replicon assays due to poor phosphorylation to its monophosphate form. This limitation was overcome by developing phosphoramidate prodrugs (e.g., PSI-7851, later renamed sofosbuvir), which deliver the monophosphate directly into hepatocytes for efficient conversion to the active triphosphate [9].
Antiviral Spectrum and Repurposing Potential
Though initially developed for HCV, PSI-6206’s triphosphate (PSI-7409) demonstrates broad-spectrum inhibition:
Virus | Target | Active Species | Key Metrics | Reference |
---|---|---|---|---|
HCV (GT 1b) | NS5B (RdRp) | PSI-7409 (TP) | IC₅₀ = 0.52 µM; Ki = 0.14 µM | [7] |
HCV (GT 1a) | NS5B (RdRp) | PSI-7409 (TP) | IC₅₀ = 1.19 µM | [7] |
CVB3 | RdRp | PSI-6206 | EC₅₀ = 34.6 µM; SI >10 | [2] |
CVB3 + Dasabuvir | RdRp (combo) | PSI-6206 | Synergy volume >100 μM²% | [3] |
Molecular Interactions and Binding
Biophysical studies reveal weak binding between PSI-6206 and human serum albumin (HSA) (Kd ≈ 10³ M⁻¹), primarily at subdomain IIA (Site I) via hydrophobic forces, van der Waals interactions, and hydrogen bonds. This binding does not alter HSA’s secondary structure but may influence the compound’s pharmacokinetics [4].
Table 3: Chemical and Pharmacological Profile of PSI-6206
Property | Value |
---|---|
IUPAC Name | 1-[(2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
Synonyms | RO-2433; GS-331007 |
Molecular Formula | C₁₀H₁₃FN₂O₅ |
Molecular Weight | 260.22 g/mol |
CAS Number | 863329-66-2 |
Solubility | ≥48.7 mg/mL in H₂O; ≥13.1 mg/mL in DMSO |
Primary Target | HCV NS5B RdRp |
Clinical Status | Prodrug (Sofosbuvir) approved for HCV |
Abbreviations: TP = triphosphate; SI = selectivity index; GT = genotype; Ki = inhibition constant.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4